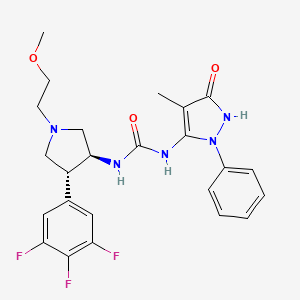

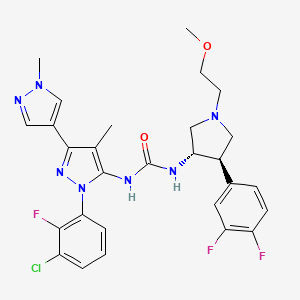

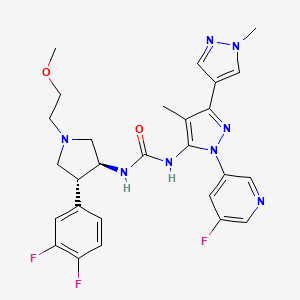

![molecular formula C31H36N8O2 B10836063 Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)

Pyrrolo[2,3-d]pyrimidine derivative 10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de pyrrolo[2,3-d]pyrimidine 10 est un membre de la famille des pyrrolo[2,3-d]pyrimidines, une classe de composés hétérocycliques contenant de l'azote. Ces composés sont connus pour leurs rôles importants en chimie médicinale et en science des matériaux en raison de leurs activités biologiques diverses et de leur polyvalence structurale . Les dérivés de pyrrolo[2,3-d]pyrimidine ont été largement étudiés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés anticancéreuses, antivirales et anti-inflammatoires .

Méthodes De Préparation

La synthèse du dérivé de pyrrolo[2,3-d]pyrimidine 10 peut être réalisée par différentes voies de synthèse. Une méthode courante implique l'utilisation de réactions de couplage catalysées par le cuivre. Par exemple, la réaction de 5-bromopyrimidin-4-amines avec des alcynes en présence de chlorure de cuivre et d'acide 6-méthylpicolinique comme système catalytique peut produire des pyrrolo[2,3-d]pyrimidines . Une autre approche implique des réactions assistées par micro-ondes, qui offrent une méthode robuste et efficace pour préparer ces dérivés . Les méthodes de production industrielle utilisent souvent ces systèmes catalytiques en raison de leur efficacité et de leur rentabilité .

Analyse Des Réactions Chimiques

Le dérivé de pyrrolo[2,3-d]pyrimidine 10 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'hypochlorite de sodium, le TEMPO et la diméthylamine . Par exemple, l'oxydation des dérivés de pyrrolo[2,3-d]pyrimidine peut être réalisée en utilisant de l'hypochlorite de sodium et du TEMPO, conduisant à la formation de dérivés de carboxamide . Ces réactions donnent souvent des produits majeurs qui sont des intermédiaires précieux pour des transformations chimiques supplémentaires .

Applications de recherche scientifique

Le dérivé de pyrrolo[2,3-d]pyrimidine 10 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme un élément constitutif pour la synthèse de molécules plus complexes . En biologie et en médecine, il a montré un potentiel en tant qu'inhibiteur de diverses enzymes et récepteurs, ce qui en fait un candidat pour le développement de médicaments . Par exemple, il a été étudié comme un inhibiteur potentiel des tyrosine kinases, qui sont impliquées dans la prolifération des cellules cancéreuses . De plus, ses propriétés anti-inflammatoires en font un composé prometteur pour le traitement des maladies inflammatoires . Dans le secteur industriel, les dérivés de pyrrolo[2,3-d]pyrimidine sont utilisés dans le développement de matériaux fluorescents en raison de leur forte fluorescence UV-bleu .

Mécanisme d'action

Le mécanisme d'action du dérivé de pyrrolo[2,3-d]pyrimidine 10 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur des tyrosine kinases, il se lie au site actif de l'enzyme, empêchant son activité de phosphorylation et inhibant ainsi la croissance des cellules cancéreuses . Il interagit également avec d'autres voies de signalisation, telles que la voie PI3K/AKT/mTOR, qui est impliquée dans la survie et la prolifération des cellules . Les effets anti-inflammatoires du composé sont attribués à sa capacité à inhiber l'expression de médiateurs inflammatoires comme la prostaglandine E2 et le facteur de nécrose tumorale alpha .

Applications De Recherche Scientifique

Pyrrolo[2,3-d]pyrimidine derivative 10 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . For instance, it has been studied as a potential inhibitor of tyrosine kinases, which are involved in cancer cell proliferation . Additionally, its anti-inflammatory properties make it a promising compound for treating inflammatory diseases . In the industrial sector, pyrrolo[2,3-d]pyrimidine derivatives are used in the development of fluorescent materials due to their strong UV-blue fluorescence .

Mécanisme D'action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 10 involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cancer cell growth . It also interacts with other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha .

Comparaison Avec Des Composés Similaires

Le dérivé de pyrrolo[2,3-d]pyrimidine 10 peut être comparé à d'autres composés similaires, tels que les dérivés de purine et de pyrimidine. Alors que les dérivés de purine comme l'adénine et la guanine sont naturels et jouent des rôles cruciaux dans l'ADN et l'ARN, les dérivés de pyrrolo[2,3-d]pyrimidine sont synthétiques et offrent des caractéristiques structurales uniques qui peuvent être exploitées à des fins thérapeutiques . Des composés similaires incluent la tubercidine, la toyocamycine et la sangivamycine, qui sont connus pour leurs propriétés antibiotiques .

Propriétés

Formule moléculaire |

C31H36N8O2 |

|---|---|

Poids moléculaire |

552.7 g/mol |

Nom IUPAC |

7-(4-tert-butylphenyl)-2-[[5-(3,8-diazabicyclo[3.2.1]octane-3-carbonyl)pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C31H36N8O2/c1-31(2,3)21-7-11-24(12-8-21)39-25(29(41)37(4)5)14-20-16-33-30(36-27(20)39)35-26-13-6-19(15-32-26)28(40)38-17-22-9-10-23(18-38)34-22/h6-8,11-16,22-23,34H,9-10,17-18H2,1-5H3,(H,32,33,35,36) |

Clé InChI |

VTSDFHMWTKRCAL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)C(=O)N5CC6CCC(C5)N6)C(=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

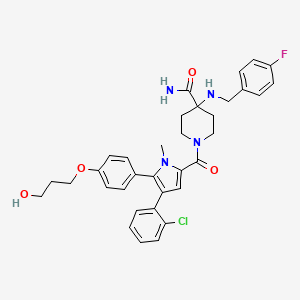

![methyl 3-methoxy-2-[3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate](/img/structure/B10836005.png)

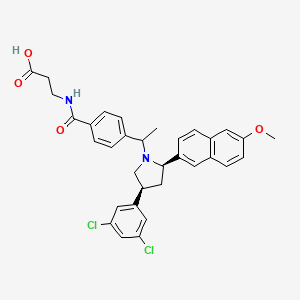

![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)

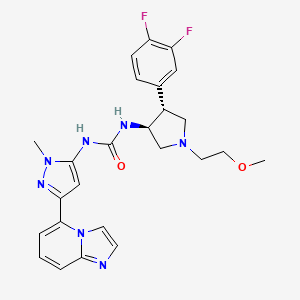

![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)

![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)

![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)